molecular formula C23H22N4O4 B14412266 N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide CAS No. 81217-03-0

N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide

Katalognummer: B14412266
CAS-Nummer: 81217-03-0
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: ZCSBLODOKMSEQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide is a complex organic compound known for its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide involves multiple steps, including the formation of the isoindolineacetamide core and the subsequent attachment of the antipyrinyl and dioxo groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Antipyrinyl-1,3-dioxo-alpha-ethyl-2-isoindolineacetamide include other isoindolineacetamide derivatives and antipyrinyl-containing compounds. These compounds share structural similarities but may differ in their chemical properties and applications .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

81217-03-0

Molekularformel

C23H22N4O4

Molekulargewicht

418.4 g/mol

IUPAC-Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C23H22N4O4/c1-4-18(26-21(29)16-12-8-9-13-17(16)22(26)30)20(28)24-19-14(2)25(3)27(23(19)31)15-10-6-5-7-11-15/h5-13,18H,4H2,1-3H3,(H,24,28)

InChI-Schlüssel

ZCSBLODOKMSEQP-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C)N3C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.